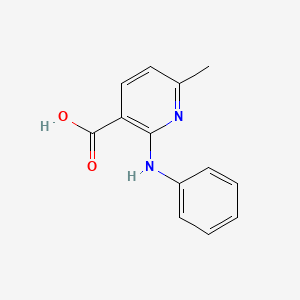

2-Anilino-6-methylpyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

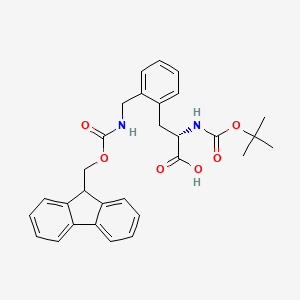

The compound seems to be a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine .

Synthesis Analysis

One of the related compounds, 2-aminopyridine-3-carboxylic acid imidazolide (2A3), has been used as a general probe for the interrogation of RNA structures in vivo . The synthesis of SHAPE reagents involved 2-methylpyridine-3-carboxylic acid .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using techniques like X-ray single crystal analysis .Chemical Reactions Analysis

The dianion formed by reacting 3-MepicH with lithium diisopropylamide (LDA) can undergo C-alkylation with 3-chlorobenzyl chloride .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds vary. For example, 2-Methylpyridine-3-carboxylic acid has a melting point of 228-230 °C (dec.) (lit.) .Aplicaciones Científicas De Investigación

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including "2-Anilino-6-methylpyridine-3-carboxylic acid," play a crucial role in biotechnology as both inhibitors and substrates for microbial fermentation processes. These compounds can affect microbial cell membranes and internal pH, impacting the production of biorenewable chemicals. Strategies to enhance microbial tolerance to carboxylic acids can improve yields in industrial fermentation processes (Jarboe et al., 2013).

Liquid-Liquid Extraction of Carboxylic Acids

In the context of recovering carboxylic acids from aqueous solutions, such as "this compound," advancements in solvent development for liquid-liquid extraction (LLX) techniques have been explored. The use of novel solvents, including ionic liquids, has shown promise in enhancing the efficiency and economic viability of the LLX process for carboxylic acids (Sprakel & Schuur, 2019).

Anticancer Potential of Carboxylic Acid Derivatives

The chemical properties of carboxylic acids, such as "this compound," enable the synthesis of derivatives with significant medicinal potential. Research has highlighted the anticancer activities of cinnamic acid derivatives, suggesting a promising area for the development of new antitumor agents (De et al., 2011).

Biotechnological Routes from Lactic Acid

Exploring the use of carboxylic acids in green chemistry, research has focused on the conversion of lactic acid, a related compound, into valuable chemicals and polymers. This indicates the potential for "this compound" in the synthesis of biodegradable materials and other green chemistry applications (Gao et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-anilino-6-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-9-7-8-11(13(16)17)12(14-9)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXARQPJWGRWGDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2703964.png)

![N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2703965.png)

![[3-Cyano-3-(4-methyl-1,3-thiazol-2-yl)-2-oxopropyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2703969.png)

![(Z)-methyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2703970.png)

![N-(4-fluorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2703971.png)

![5-[[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2703972.png)

![Ethyl 2-[[5-[2-chloroethyl(methyl)sulfamoyl]-2-methoxybenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2703978.png)

![N-(2,3-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2703980.png)